molecular formula C20H22Cl2N2O3 B12783487 4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl-, monohydrochloride CAS No. 70541-20-7

4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl-, monohydrochloride

Cat. No.: B12783487
CAS No.: 70541-20-7
M. Wt: 409.3 g/mol
InChI Key: QGLNGMMFLMYUAG-UHFFFAOYSA-N
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Description

4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl-, monohydrochloride is a chemical compound with diverse applications in scientific research. It is known for its unique structure, which includes a morpholine ring, an acetamide group, and a benzoyl-chlorophenyl moiety. This compound is utilized in various fields, including pharmaceuticals, material science, and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl-, monohydrochloride typically involves the reaction of morpholine with acetamide derivatives under controlled conditions. The reaction is carried out in the presence of suitable catalysts and solvents to ensure high yield and purity. The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to obtain the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process is designed to ensure consistent quality and high purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted under mild to moderate temperatures to ensure selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl-, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new compounds.

    Biology: Employed in biochemical assays and studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-: Shares a similar structure but lacks the N-methyl group.

    N-(2-benzoyl-4-chlorophenyl)-2-morpholin-4-ylacetamide: Another related compound with slight variations in the acetamide group.

Uniqueness

4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research make it a valuable compound in multiple fields.

Properties

CAS No.

70541-20-7

Molecular Formula

C20H22Cl2N2O3

Molecular Weight

409.3 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-N-methyl-2-morpholin-4-ylacetamide;hydrochloride

InChI

InChI=1S/C20H21ClN2O3.ClH/c1-22(19(24)14-23-9-11-26-12-10-23)18-8-7-16(21)13-17(18)20(25)15-5-3-2-4-6-15;/h2-8,13H,9-12,14H2,1H3;1H

InChI Key

QGLNGMMFLMYUAG-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CN3CCOCC3.Cl

Origin of Product

United States

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